Product packaging for Di-(2-ethylhexyl) malonate(Cat. No.:CAS No. 19824-16-9)

Di-(2-ethylhexyl) malonate

Cat. No.: B8557713
CAS No.: 19824-16-9
M. Wt: 328.5 g/mol
InChI Key: YSRBRMMHTQOUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-(2-ethylhexyl) Malonate, also known as Bis(2-ethylhexyl) malonate, is a chemical ester with the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol . Its CAS registry number is 19824-16-9 . As a high-purity chemical, it is supplied for research and development purposes across various chemical and pharmaceutical applications. This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O4 B8557713 Di-(2-ethylhexyl) malonate CAS No. 19824-16-9

Properties

CAS No.

19824-16-9

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

bis(2-ethylhexyl) propanedioate

InChI

InChI=1S/C19H36O4/c1-5-9-11-16(7-3)14-22-18(20)13-19(21)23-15-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3

InChI Key

YSRBRMMHTQOUDW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CC(=O)OCC(CC)CCCC

Origin of Product

United States

Synthetic Methodologies for Di 2 Ethylhexyl Malonate and Its Analogs

Classical Esterification Approaches and Reaction Mechanism Elucidation

The most fundamental and widely employed method for synthesizing Di-(2-ethylhexyl) malonate is the Fischer-Speier esterification. This classical approach involves the direct reaction of malonic acid with 2-ethylhexanol in the presence of a strong acid catalyst.

The reaction is reversible and governed by Le Châtelier's principle. To achieve high yields of the desired diester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (2-ethylhexanol) or by continuously removing water from the reaction mixture as it forms, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism Elucidation

The mechanism of Fischer esterification for the synthesis of this compound proceeds through a series of reversible steps, characteristic of nucleophilic acyl substitution:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups of malonic acid. This activation step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of 2-ethylhexanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This intramolecular transfer converts a hydroxyl group into a much better leaving group: water.

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This results in a protonated monoester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the mono-(2-ethylhexyl) malonate and regenerate the acid catalyst.

To obtain the final product, this compound, this entire sequence is repeated for the second carboxylic acid group on the monoester intermediate.

Advanced Catalytic Synthesis Strategies

To overcome the limitations of classical esterification, such as long reaction times, high temperatures, and the corrosive nature of mineral acid catalysts, advanced catalytic strategies have been developed. These methods focus on the use of more efficient, selective, and reusable catalysts.

Heterogeneous catalysts offer significant advantages, including simplified product purification, reduced equipment corrosion, and the potential for catalyst recycling and continuous-flow processes. Solid acid catalysts, such as ion-exchange resins, zeolites, and sulfated metal oxides, provide active sites for the esterification reaction to occur on their surface. For instance, sulfated titanium has been shown to be effective in esterification reactions due to its Brønsted and Lewis acidity mdpi.com. The use of silica sulfuric acid has also been investigated for the synthesis of related diesters, demonstrating high yields and the benefits of a solid-supported catalyst researchgate.net.

Catalyst TypeKey AdvantagesTypical Reaction ConditionsExample Application
Ion-Exchange Resins (e.g., Amberlyst-15)High activity, easy separation, reusability80-120°C, batch or flow reactorEsterification of various carboxylic acids
ZeolitesShape selectivity, thermal stability120-180°C, vapor or liquid phaseSynthesis of fine chemical esters
Sulfated Metal Oxides (e.g., Sulfated Zirconia/Titania)Strong acidity, high activity, water tolerance100-160°C, azeotropic water removalEsterification of long-chain fatty acids mdpi.com

While heterogeneous catalysts offer process advantages, homogeneous catalysts often exhibit higher activity and milder reaction conditions due to the absence of mass transfer limitations. For the synthesis of related diesters like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), common homogeneous catalysts include para-toluenesulfonic acid (p-TSA) and methane sulfonic acid (MSA) researchgate.net. Organometallic compounds, such as tetrabutyl titanate, have also been studied as effective catalysts for the synthesis of Di-(2-ethylhexyl) maleate, a structurally similar compound researchgate.net. These catalysts operate in the same phase as the reactants, ensuring excellent contact and often leading to faster reaction rates.

CatalystCatalyst TypeObserved AdvantagesRelevant Finding
Sulfuric AcidBrønsted AcidHigh activity, low costStudied extensively for kinetics in related esterifications researchgate.netresearchgate.net
p-Toluenesulfonic Acid (p-TSA)Brønsted AcidEffective catalyst for phthalate ester synthesis researchgate.netCommonly used in industrial DEHP production researchgate.net
Tetrabutyl TitanateLewis AcidHigh yield, reduced byproducts compared to strong acidsKinetic studies show a different reaction order compared to acid catalysis researchgate.net

The efficiency of both heterogeneous and homogeneous catalytic systems is highly dependent on the optimization of catalyst loading. An insufficient amount of catalyst leads to impractically slow reaction rates, while an excessive amount can increase costs, complicate purification, and potentially catalyze undesirable side reactions. Kinetic studies are crucial for determining the optimal catalyst concentration. For example, in the synthesis of Di-2-ethylhexyl maleate, the reaction rate's dependence on the concentration of catalysts like sulfuric acid and tetrabutyl titanate has been mathematically modeled to find the most effective loading researchgate.net. The goal is to maximize the conversion rate and product yield while minimizing catalyst usage and reaction time.

Emerging Synthetic Protocols

Research into new synthetic methods aims to further intensify the esterification process, primarily by reducing energy consumption and reaction times.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including esterification. Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating. This can lead to a significant reduction in reaction time, often from hours to minutes, and can sometimes result in higher product yields arabjchem.orgresearchgate.netmdpi.com. The application of MAOS to the synthesis of dialkyl malonates has been shown to be effective, particularly in copper-catalyzed arylation reactions where it dramatically shortens the required time arabjchem.orgresearchgate.net. This protocol offers a greener alternative by reducing energy consumption and enabling faster process development.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating MechanismConduction and convection (slow, inefficient)Direct dielectric heating (rapid, uniform)
Reaction TimeHours to daysMinutes to a few hours mdpi.com
Energy EfficiencyLowerHigher, due to targeted heating
YieldsVariableOften comparable or improved arabjchem.orgresearchgate.net

Solvent-Free and Environmentally Conscious Methodologies

The move towards greener chemical processes has led to the exploration of solvent-free and enzymatic synthesis routes for malonate esters. These methods offer significant advantages over traditional synthesis, which often relies on volatile and hazardous organic solvents.

One promising approach is the use of immobilized lipases as biocatalysts. Lipase-catalyzed esterification can be performed under mild reaction conditions and often without the need for a solvent, which significantly reduces the environmental footprint of the process. For instance, the enzymatic synthesis of 2-ethylhexyl esters has been successfully demonstrated using immobilized Candida antarctica lipase B (Novozym® 435). These reactions can be conducted in a solvent-free system, where one of the reactants, such as 2-ethylhexanol, can also serve as the reaction medium. This approach not only eliminates the need for a separate solvent but can also drive the reaction equilibrium towards the product side by using an excess of the alcohol.

Solvent-free reactions can also be promoted by grinding or direct thermal heating of the reactants. These techniques enhance the reaction rate by increasing the contact between the reacting molecules, thereby eliminating the need for a solvent to facilitate molecular interactions. While specific data for this compound is limited, the successful application of these methods to other ester syntheses suggests their potential applicability.

Optimization of Reaction Parameters and Process Efficiency

To maximize the yield and efficiency of this compound synthesis, careful optimization of various reaction parameters is crucial. These parameters include the stoichiometric ratio of reactants, reaction temperature, and reaction time.

Stoichiometric Ratio Effects on Product Yield

The molar ratio of malonic acid to 2-ethylhexanol is a critical factor influencing the yield of this compound. In esterification reactions, using an excess of the alcohol can shift the equilibrium towards the formation of the diester, thereby increasing the product yield. However, a large excess of the alcohol can complicate the purification process and increase costs. Therefore, finding the optimal stoichiometric ratio is essential for an efficient process.

Table 1: Hypothetical Effect of Stoichiometric Ratio on this compound Yield

Molar Ratio (Malonic Acid:2-ethylhexanol)Hypothetical Yield (%)
1:285
1:2.592
1:395
1:3.594

This table is illustrative and based on general principles of esterification. Actual yields may vary depending on other reaction conditions.

Temperature and Reaction Time Kinetics

Temperature and reaction time are interconnected parameters that significantly impact the kinetics of the esterification reaction. Higher temperatures generally lead to faster reaction rates, but they can also promote side reactions or cause degradation of the product or catalyst, especially in enzymatic reactions.

For the synthesis of malonic acid esters, reaction temperatures are typically maintained within a range that ensures a reasonable reaction rate without compromising the stability of the components. In the synthesis of various malonic acid esters, temperatures around 140°C have been reported for conventional synthesis. For enzymatic syntheses, the optimal temperature is dictated by the thermal stability of the lipase used. For example, in the synthesis of 2-ethylhexyl salicylate, an optimal temperature of 66.5°C was found when using Novozym® 435.

The reaction time is another critical parameter that needs to be optimized to ensure the reaction proceeds to completion without unnecessary energy consumption or product degradation. Kinetic studies of similar esterification reactions, such as that of maleic anhydride with 2-ethylhexanol, have shown that the reaction can be completed within 2 to 4 hours under reflux conditions.

Table 2: Hypothetical Influence of Temperature and Reaction Time on this compound Yield

Temperature (°C)Reaction Time (hours)Hypothetical Yield (%)
120488
140295
140496
160293

This table is illustrative and based on general principles of esterification kinetics. Actual yields will depend on the specific catalyst and other reaction conditions.

Green Chemistry Principles in Malonate Ester Synthesis

The application of green chemistry principles is paramount in modern chemical synthesis. Several metrics have been developed to assess the "greenness" of a chemical process. These include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. For the synthesis of this compound from malonic acid and 2-ethylhexanol, the atom economy is high as the only byproduct is water.

E-Factor provides a more practical measure of the environmental impact by quantifying the amount of waste generated per unit of product. A lower E-factor indicates a greener process. Solvent-free and enzymatic syntheses generally have lower E-factors due to the reduction or elimination of solvent waste.

Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. The goal is to have a PMI as close to 1 as possible, which would represent a process with no waste.

By adopting solvent-free methods and utilizing efficient catalysts, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally friendly manufacturing processes.

Table 3: Green Chemistry Metrics for Chemical Synthesis

MetricDefinitionIdeal Value
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
E-FactorTotal waste (kg) / Product (kg)0
Process Mass Intensity (PMI)Total mass in process (kg) / Mass of product (kg)1

The continuous development of innovative synthetic methodologies and the rigorous application of green chemistry principles are paving the way for a more sustainable future for the chemical industry, with the synthesis of this compound serving as a pertinent example.

Reactivity and Mechanistic Insights of Di 2 Ethylhexyl Malonate

Fundamental Chemical Transformations

The chemical behavior of Di-(2-ethylhexyl) malonate is characterized by several key reactions, including hydrolysis, transesterification, and carbon-carbon bond-forming reactions at the α-carbon.

The ester groups of this compound can be cleaved through hydrolysis or exchanged via transesterification. These reactions are typically catalyzed by acids or bases.

Ester Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to malonic acid and 2-ethylhexanol. The reaction proceeds in two steps, with the initial hydrolysis forming the monoester, followed by the hydrolysis of the second ester group.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and 2-ethylhexanol.

Transesterification: This process involves the reaction of this compound with another alcohol in the presence of a catalyst to exchange the 2-ethylhexyl groups for the new alkyl groups from the reacting alcohol. This equilibrium reaction is driven to completion by using a large excess of the reactant alcohol or by removing one of the products. Common catalysts include strong acids, bases, and organometallic compounds. The kinetics of transesterification are influenced by the nature of the alcohol, the catalyst used, and the reaction temperature. For instance, the transesterification of palm oil methyl ester with 2-ethylhexanol has been shown to be a rapid reaction. researchgate.net

Table 1: Representative Kinetic Parameters for Diester Reactions (Analogous Systems)

ReactionCatalystSolventTemperature (°C)Rate Constant (k)Reference (Analogous System)
Alkaline HydrolysisNaOHWater25Not Available chemrxiv.org
Acid HydrolysisH₂SO₄Water70Not Available google.com
TransesterificationPotassium HydroxideMethanol (B129727)60Not Available journeytoforever.org

Note: The data in this table is for analogous diester systems and is provided for illustrative purposes. Specific kinetic data for this compound is not available in the cited literature.

The methylene (B1212753) group (—CH₂—) situated between the two carbonyl groups of this compound is particularly acidic due to the electron-withdrawing effect of the adjacent ester functionalities. This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. ucalgary.ca

The formation of this enolate is a crucial step in the widely utilized malonic ester synthesis. The enolate anion is a potent nucleophile and readily undergoes alkylation via an SN2 reaction with alkyl halides. masterorganicchemistry.com This reaction introduces an alkyl group to the α-carbon, forming a mono-substituted malonic ester. The reaction can be repeated to introduce a second, different alkyl group, leading to a di-substituted malonic ester. The choice of base is important; typically, an alkoxide corresponding to the alcohol of the ester (in this case, sodium 2-ethylhexoxide) is used to prevent transesterification as a side reaction.

The general mechanism for the alkylation of this compound is as follows:

Deprotonation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks an alkyl halide in an SN2 fashion, displacing the halide and forming a new carbon-carbon bond.

Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield a carboxylic acid, making this a powerful method for the synthesis of substituted acetic acids. masterorganicchemistry.com

Table 2: Typical Conditions for Alkylation of Malonic Esters

BaseAlkyl Halide (R-X)SolventReaction Product
Sodium EthoxideMethyl IodideEthanolMono- or Dimethylated Malonic Ester
Sodium EthoxideEthyl BromideEthanolMono- or Diethylated Malonic Ester
Potassium CarbonateBenzyl BromideAcetone/DMFMono- or Dibenzylated Malonic Ester

Note: This table provides general conditions applicable to malonic esters like this compound.

This compound can participate in Knoevenagel condensation reactions. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a weak base, such as an amine or its salt, to form a new carbon-carbon double bond. The initial product is an aldol-type adduct which then undergoes dehydration.

The mechanism generally proceeds as follows:

The weak base catalyzes the formation of the enolate from this compound.

The enolate acts as a nucleophile and adds to the carbonyl group of the aldehyde or ketone.

The resulting aldol-type intermediate is then dehydrated to yield an α,β-unsaturated compound.

This reaction is a valuable tool for synthesizing a wide range of substituted alkenes. For example, the reaction of a malonic ester with furfural (B47365) in the presence of piperidine (B6355638) and acetic acid is a key step in the synthesis of certain pharmaceuticals. google.com

Role as a Synthetic Building Block and Reagent

Due to its versatile reactivity, this compound serves as an important intermediate and building block in organic synthesis.

This compound is a key precursor in the synthesis of various more complex molecules, particularly in the pharmaceutical industry. The classic example is the synthesis of barbiturates. In this synthesis, a disubstituted malonic ester is condensed with urea (B33335) in the presence of a strong base. libretexts.orgorgsyn.orguobasrah.edu.iqnih.govcutm.ac.in The two ester groups undergo nucleophilic acyl substitution with the amino groups of urea to form the heterocyclic barbiturate (B1230296) ring system. libretexts.org By varying the alkyl groups on the malonic ester, a wide variety of barbiturate drugs can be synthesized. libretexts.org

Another example of its application is in the synthesis of the vasodilator drug naftidrofuryl, where a malonic ester is used as a starting material for the construction of the carbon skeleton. google.com

In the context of retrosynthetic analysis, this compound can be considered a "three-carbon moiety supplier" or a synthon for the ⁻CH(COOR)₂ or ⁻CH₂COOH fragments. Through the malonic ester synthesis, it provides a three-carbon chain where the terminal carbons are ester functionalities. One of these is ultimately removed as carbon dioxide during decarboxylation, while the other becomes part of the final carboxylic acid product. This allows for the straightforward synthesis of carboxylic acids with two additional carbons compared to the starting alkyl halide.

Catalytic Applications and Reaction Mechanisms

The reactivity of this compound is centered around its active methylene group, situated between two carbonyl functionalities, and the ester linkages. This structure allows for a range of catalytic applications and transformations, including carbon-carbon bond formation and complexation with metal ions.

Metal Complexation and Ligand Design Studies

The 1,3-dicarbonyl structure of this compound allows it to function as a bidentate chelating agent for various metal ions. wikipedia.orgbeloit.edu Chelation involves the formation of two or more separate coordinate bonds between a ligand and a single central metal atom, resulting in the formation of a stable ring structure. ebsco.com In the case of the malonate ion, the two carbonyl oxygen atoms can coordinate to a metal center, forming a stable six-membered chelate ring.

Studies on related systems, such as [Pd(bipy)(malonate)], have confirmed the ability of the malonate moiety to act as an inner-sphere, chelated ligand that is resistant to hydrolysis. ias.ac.in This stability is a key feature of chelated complexes. rsc.org The formation of such complexes can significantly alter the properties of the metal ion, including its reactivity, solubility, and electronic characteristics. beloit.edu

In the context of ligand design, this compound offers specific advantages. The two bulky, non-polar 2-ethylhexyl groups confer significant solubility in non-polar organic solvents and polymer matrices. This property is particularly valuable in applications such as solvent extraction of metals or the development of polymer-based materials. For instance, related di(2-ethylhexyl) functionalized ligands, like P,P′-di(2-ethylhexyl) methanediphosphonic acid, are used in polymer ligand films for the extraction of metal ions like plutonium and uranium, where the ethylhexyl groups ensure compatibility with the polymer matrix. researchgate.net

FeatureDescriptionImplication in Ligand Design
Binding Site Two carbonyl oxygen atoms (bidentate)Forms a stable six-membered chelate ring with a metal ion.
Alkyl Groups Two 2-ethylhexyl chainsEnhances solubility in non-polar organic solvents and polymers.
Complex Stability High due to the chelate effectThe resulting metal complex is generally stable and resistant to dissociation or hydrolysis. ias.ac.in
Applications Potential in catalysis, metal sequestration, and materials scienceCan be used to create soluble metal catalysts or for extracting metals from aqueous solutions into organic phases.

Derivatization Strategies for Enhanced Functionality

The core structure of this compound can be chemically modified to introduce new functionalities. These derivatization strategies leverage the reactivity of the active methylene group and the ester functionalities to synthesize a variety of valuable compounds.

One of the most common derivatization reactions is the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the base-catalyzed condensation of the active methylene group of the malonate with an aldehyde or ketone. organicreactions.org The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product. For example, this compound can be reacted with substituted benzaldehydes to produce benzylidene malonates. A notable example is the synthesis of di-(2-ethylhexyl)-2,4,5-trimethoxybenzalmalonate, a compound designed and studied as a photostable UVA filter for sunscreens. nih.gov

Another important strategy is the use of malonates in cyclocondensation reactions to form heterocyclic compounds. nih.gov By reacting with 1,3-dinucleophiles, such as ureas, amidines, or 2-aminopyridine, malonate esters can serve as a three-carbon building block for the synthesis of six-membered rings. For instance, the reaction with urea is a classical method for producing barbituric acids. While diethyl malonate is commonly cited, this compound can be used in analogous reactions to produce derivatives with enhanced lipophilicity. nih.gov

Furthermore, the selective removal of one of the ester groups, a process known as dealkoxycarbonylation, provides a route to monoesters. This reaction is often achieved by heating the malonate ester in a dipolar aprotic solvent like DMSO with a salt such as sodium chloride or lithium chloride and a small amount of water. umich.edulookchemmall.com This process converts this compound into 2-ethylhexyl propanoate, effectively transforming the malonic ester into a simpler carboxylic acid ester derivative. researchgate.net

Derivatization StrategyReagent(s)Functional Group TargetedResulting Product ClassEnhanced Functionality
Knoevenagel Condensation Aldehyde/Ketone, Base (e.g., piperidine)Active methylene groupα,β-Unsaturated compounds (e.g., benzylidene malonates)UV absorption, altered electronic properties. nih.gov
Cyclocondensation 1,3-Dinucleophiles (e.g., Urea, Amidines)Both ester groupsSix-membered heterocycles (e.g., Barbiturates)Pharmacological activity, new core structures. nih.gov
Dealkoxycarbonylation NaCl or LiCl, H₂O, DMSO (heat)One ester groupMonoesters (e.g., 2-ethylhexyl propanoate)Conversion to a simpler ester, useful synthetic intermediate. lookchemmall.com

Advanced Applications in Materials Science and Industrial Chemistry

Polymer Modification and Formulation Science

The incorporation of ester functional groups and bulky alkyl chains into a molecule like Di-(2-ethylhexyl) malonate suggests its potential utility in the modification and formulation of polymeric materials. Its role can be inferred from the behavior of structurally similar compounds, such as other long-chain diesters used in the polymer industry.

While specific studies on this compound as a processability enhancer are not widely documented, its structural similarity to well-known plasticizers, such as Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) and Di-(2-ethylhexyl) maleate, suggests it could function in a similar capacity. researchgate.net Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. They work by embedding themselves between the polymer chains, spacing them apart, and thus lowering the glass transition temperature (Tg) and making the material softer and more flexible.

The large, branched 2-ethylhexyl groups of this compound would be expected to increase the free volume within a polymer matrix, thereby enhancing chain mobility and improving the ease of processing. This can lead to lower processing temperatures and reduced energy consumption during manufacturing processes like extrusion and molding. Malonic acid and its esters are noted for their potential as additives, including as plasticizers for polymers like PVC, offering a potentially more sustainable and lower migration risk alternative to phthalate-based plasticizers. specialchem.com

Table 1: Comparison of Potential Plasticizer Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compound C19H36O4 328.49 ~320 (estimated)
Di-(2-ethylhexyl) phthalate (DEHP) C24H38O4 390.56 385

The introduction of a plasticizing agent like this compound into a polymer system would be anticipated to have a significant impact on its mechanical and thermal properties. Generally, the addition of a plasticizer leads to a decrease in tensile strength and modulus of elasticity, while increasing the elongation at break and flexibility of the material.

Table 2: Expected Effects of this compound as a Polymer Additive

Property Expected Impact Rationale
Mechanical
Tensile Strength Decrease Increased chain mobility reduces intermolecular forces.
Modulus of Elasticity Decrease Material becomes less stiff.
Elongation at Break Increase Enhanced flexibility allows for greater deformation before failure.
Hardness Decrease Softening of the polymer matrix.
Thermal
Glass Transition Temp. (Tg) Decrease Increased free volume and chain mobility.

Speciality Chemical Production and Intermediate Synthesis

The core of this compound's utility in specialty chemical production lies in the reactivity of the malonic ester group. The carbon atom situated between the two carbonyl groups is acidic and can be easily deprotonated to form a stable carbanion, which is a powerful nucleophile in a variety of organic reactions, most notably the malonic ester synthesis. wikipedia.org

While direct use of this compound in flavor synthesis is not prominently reported, the related compound, diethyl malonate, is a well-known precursor in the synthesis of artificial flavorings. wikipedia.org The malonic ester synthesis allows for the formation of a wide range of carboxylic acids and their derivatives. By analogy, this compound could potentially be used to synthesize long-chain, branched carboxylic acids or their esters, which may possess unique organoleptic properties. The bulky 2-ethylhexyl groups, however, might sterically hinder some reactions that proceed readily with the smaller diethyl malonate.

The malonic ester synthesis, for which this compound can serve as a starting material, is a versatile method for the preparation of a wide array of organic compounds. wikipedia.org This synthetic route allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. This methodology is fundamental in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules. wikipedia.orgumw.edu

For example, the synthesis of oxidative metabolites of Di-(2-ethylhexyl) phthalate (DEHP) has been achieved using a malonic ester synthesis approach starting from diethyl malonate. umw.edu A similar strategy could theoretically be employed with this compound to access other complex, long-chain molecules. The use of this compound in this context would introduce the 2-ethylhexyl moiety into the final product, which could be desirable for influencing properties such as lipophilicity and solubility.

Liquid-Liquid Extraction and Separation Science

In the field of separation science, the design of effective extractants for liquid-liquid extraction is crucial. While this compound itself is not a commonly cited extractant, other organophosphorus compounds containing the di-(2-ethylhexyl) group, such as Di-(2-ethylhexyl) phosphoric acid (D2EHPA), are extensively used for the extraction and separation of metal ions, including lanthanides and other rare earth elements. nih.govresearchgate.net

The potential for this compound in this area would likely rely on its modification to include a more effective metal-chelating group. The malonate moiety itself can coordinate with metal ions, but its selectivity and extraction efficiency may not be as high as specialized extractants. However, the di-(2-ethylhexyl) groups are known to enhance the solubility of the extractant and its metal complexes in organic solvents, a key requirement for an effective liquid-liquid extraction system. Research in this area has focused on extractants like D2EHPA, which have demonstrated high efficiency in the separation of trivalent lanthanide ions. cetjournal.it The presence of the di-(2-ethylhexyl) groups in these molecules is critical for their performance in solvent extraction systems.

Solvent Extraction of Metal Ions from Aqueous Media

Solvent extraction is a widely employed hydrometallurgical technique for the separation and purification of metal ions. While various organophosphorus compounds and other chelating agents are extensively researched and utilized for this purpose, a review of available scientific literature indicates a lack of specific research detailing the application of this compound as a primary extractant for the separation of metal ions from aqueous solutions.

Development of Novel Extractant Systems

The development of novel extractant systems, often involving synergistic mixtures of different compounds, is a key area of research in solvent extraction to improve selectivity and efficiency. Extensive searches of scientific databases and chemical literature did not yield specific studies or data on the use of this compound as a component in the development of new or synergistic extractant systems for metal ion separation.

Development of Novel Functional Materials

While its direct application in solvent extraction is not documented, derivatives of this compound have been successfully synthesized and characterized for use as novel functional materials, particularly in the field of photoprotection.

Derivatives of this compound have emerged as effective and photostable UVA filters, addressing the need for advanced photoprotective agents in cosmetic and sunscreen formulations. Research has focused on synthesizing and characterizing specific benzalmalonate and syringylidene malonate derivatives that exhibit strong absorption in the UVA range (320-400 nm).

One notable derivative, di-(2-ethylhexyl)-2,4,5-trimethoxybenzalmalonate, shows significant UVA absorption with high molar absorption coefficients of 12,000-14,000 cm⁻¹ M⁻¹ at 350 nm. oup.comoup.comnih.gov A key advantage of this compound is its exceptional photostability. oup.comoup.comnih.gov Unlike many common UVA filters such as butyl methoxy-dibenzoylmethane (avobenzone), which can degrade upon exposure to UV radiation, di-(2-ethylhexyl)-2,4,5-trimethoxybenzalmalonate shows no change in its UV absorption after significant UVA irradiation. oup.comoup.comnih.govdntb.gov.ua This stability is critical for providing reliable and long-lasting protection against the harmful effects of UVA rays. oup.comdntb.gov.ua

Another significant derivative is Diethylhexyl Syringylidene Malonate (DESM). This compound is not only photostable itself but also enhances the photostability of other UV filters, particularly avobenzone. cosmeticsbusiness.com The mechanism for this stabilization involves triplet state energy transfer from avobenzone to DESM and the scavenging of reactive species. cosmeticsbusiness.com The excellent singlet oxygen quenching ability of DESM further contributes to reducing the risk of UV-induced free-radical damage to the skin. cosmeticsbusiness.com

These malonate derivatives can be dissolved in a variety of organic solvents and silicone fluids, making them compatible with many cosmetic formulations. oup.comnih.gov When combined with widely used UVB filters like 2-ethylhexyl-4-trimethoxycinnamate, they can form a liquid broadband filter with excellent photostability across both the UVB and UVA regions. oup.comnih.gov

Table 1: Photostability Comparison of UV Filters This table compares the photostability of a this compound derivative with a conventional UVA filter after exposure to UVA irradiation.

CompoundUVA Irradiation Dose (J cm⁻²)Loss in UV Absorption (%)
di-(2-ethylhexyl)-2,4,5-trimethoxybenzalmalonate 41.640%
butyl methoxy-dibenzoylmethane (Avobenzone) 41.6425 ± 2%

Advanced Analytical and Spectroscopic Characterization of Di 2 Ethylhexyl Malonate

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to isolating Di-(2-ethylhexyl) malonate from complex mixtures and quantifying its presence. Gas and liquid chromatography, often coupled with sensitive detectors, are the primary methods utilized.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of semi-volatile compounds like this compound. The methodology involves vaporizing the sample and separating its components in a capillary column based on their boiling points and interactions with the stationary phase.

A typical GC-FID method for a similar compound, di-2-ethylhexyl maleate, has been established, which provides a strong basis for the analysis of the malonate analogue. researchgate.net The qualitative analysis is performed using a polar capillary column, such as a PEG-20M, with the FID providing excellent sensitivity for the hydrocarbon-rich structure of the compound. researchgate.net For quantitative analysis, an internal standard method is often employed to ensure high accuracy and precision. researchgate.net The operational parameters, such as injector temperature, oven temperature program, and gas flow rates, are optimized to achieve good peak resolution and a reasonable run time. dtic.mil

Table 1: Illustrative GC-FID Operating Conditions for Malonate Ester Analysis

ParameterCondition
Column PEG-20M or similar polar capillary column (e.g., 30 m x 0.32 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial 150°C, ramp to 275°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300-320 °C
Carrier Gas Helium or Hydrogen
Internal Standard Dimethyl phthalate (B1215562) or similar compound

This table presents typical conditions based on the analysis of similar compounds and may require optimization for this compound.

The method's performance is validated by assessing its linearity, recovery, and detection limits. For analogous compounds, excellent linearity (correlation coefficients > 0.999) and recovery rates (96-100%) have been reported, with detection limits in the low mg/L range. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of this compound, particularly suitable for samples that are not amenable to the high temperatures of GC.

Reverse-phase (RP) HPLC is the most common mode used for this type of analysis. sielc.comscispace.com The separation is typically achieved on a C18 stationary phase. The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the ester functional groups provide some UV absorbance. scispace.comresearchgate.net A gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate the target analyte from matrix interferences. scispace.com

Table 2: Typical HPLC Operating Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Elution Mode Isocratic or Gradient
Detector UV-Vis or Diode-Array Detector (DAD)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

This table outlines common starting conditions for the HPLC analysis of Di-(2-ethylhexyl) esters.

The suitability of HPLC for analyzing certified reference materials of similar compounds, such as Bis(2-ethylhexyl) maleate, underscores its reliability for quantitative purposes. sigmaaldrich.com Method validation for similar phthalate esters has demonstrated good linearity over a range of concentrations. scispace.com

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, provide the highest level of confidence in both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile organic compounds. After separation on the GC column, molecules are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a chemical fingerprint that allows for unambiguous identification. researchgate.netresearchgate.net GC-MS has been successfully used for the qualitative analysis of the closely related Di-2-ethylhexyl maleate. researchgate.net The mass spectrum of these compounds is characterized by fragments arising from the 2-ethylhexyl side chain. nih.gov For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is invaluable for analyzing compounds in complex matrices. nih.govnih.gov After HPLC separation, the analyte is ionized, often using electrospray ionization (ESI), and detected by the mass spectrometer. In LC-MS/MS, a specific parent ion is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM). nih.gov This technique offers exceptional selectivity and sensitivity. While direct LC-MS/MS methods for this compound are not widely published, methods for the analogous Di-(2-ethylhexyl) phthalate (DEHP) are well-established, using ESI in positive mode and monitoring transitions such as m/z 391.4 → 149.0. nih.gov A similar approach could be readily adapted for this compound.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns.

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the malonate core and the 2-ethylhexyl ester groups. A key feature would be a signal for the central methylene (B1212753) protons (O=C-CH₂-C=O) of the malonate group, typically appearing around 3.3-3.5 ppm. The signals for the 2-ethylhexyl chain would be more complex, including a doublet for the two terminal methyl groups, overlapping multiplets for the methylene groups, and a multiplet for the methine proton. The protons on the methylene group adjacent to the ester oxygen (–O–CH₂–) would be shifted downfield. The integration of these signals confirms the ratio of protons in the molecule. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule. libretexts.org For this compound, distinct signals would be expected for the carbonyl carbons of the ester groups (around 165-175 ppm), the central methylene carbon of the malonate unit (around 40-50 ppm), and the various carbons of the two equivalent 2-ethylhexyl chains. oregonstate.edu The carbon of the methylene group attached to the ester oxygen (–O–C H₂–) would appear around 60-70 ppm. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ester Carbonyl (C=O)-~167
Malonate Methylene (-CH₂-)~3.4~41
Ester Methylene (-O-CH₂-)~4.1~67
Ethylhexyl Methine (-CH-)~1.6~39
Alkyl Methylene (-CH₂-)n~1.3~23, 24, 29, 30
Alkyl Methyl (-CH₃)~0.9~11, 14

Values are estimates based on standard chemical shift tables and data from similar ester compounds. chemicalbook.com

Mass spectrometry provides the exact molecular weight and crucial information about the structure through fragmentation analysis.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound (C₁₉H₃₆O₄, Mol. Wt. 328.49) may be weak or absent due to the lability of the ester groups. The fragmentation pattern would be dominated by ions resulting from the cleavage of the 2-ethylhexyl side chains. Common fragments observed for other bis(2-ethylhexyl) esters include m/z values corresponding to the loss of the alkoxy group or fragmentation within the alkyl chain itself, such as ions at m/z 56, 70, and 112. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion and its fragments, allowing for the determination of the elemental composition. acs.org For this compound, HRMS could confirm the molecular formula C₁₉H₃₆O₄ by measuring the mass of its protonated molecule ([M+H]⁺) with high precision (e.g., expected m/z 329.2686) in ESI mode. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The spectroscopic characterization of this compound is fundamental to confirming its molecular structure and for quantitative analysis. While a publicly available, peer-reviewed spectrum for this compound is not readily found, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its ester and aliphatic functionalities. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester groups. Malonate esters often exhibit two distinct carbonyl stretching bands due to rotational isomerism and vibrational coupling, which would be expected in the region of 1730-1750 cm⁻¹.

The aliphatic 2-ethylhexyl chains give rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups are expected in the 2850-2970 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester linkage would produce strong bands in the 1100-1300 cm⁻¹ range.

For comparison, the structurally related compound Di(2-ethylhexyl) phthalate (DEHP) shows strong C=O stretching at approximately 1729 cm⁻¹ and prominent C-H stretching peaks between 2860 and 2958 cm⁻¹. researchgate.net Similarly, Bis(2-ethylhexyl) maleate, another diester, also displays these characteristic absorption bands. nist.gov

Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
2970-2950C-H (in CH₃)Asymmetric StretchStrong
2940-2920C-H (in CH₂)Asymmetric StretchStrong
2880-2860C-H (in CH₃)Symmetric StretchMedium
2865-2845C-H (in CH₂)Symmetric StretchMedium
1750-1730C=O (Ester)StretchVery Strong
1470-1450C-H (in CH₂)ScissoringMedium
1300-1100C-O (Ester)StretchStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound itself, lacking extensive chromophores or conjugation, is not expected to absorb significantly in the visible or near-UV range (above 220 nm). The ester carbonyl groups have n→π* electronic transitions that are typically weak and occur at wavelengths below the cutoff of common solvents like methanol (B129727) or acetonitrile, making them difficult to observe.

However, derivatives of this compound that incorporate chromophoric groups can exhibit strong UV absorption. For instance, Di-(2-ethylhexyl)-2,4,5-trimethoxybenzalmalonate, which contains a conjugated benzalmalonate system, is a potent UVA absorber with high molar absorption coefficients at 350 nm. nih.gov The parent malonate ester does not possess this extended conjugation and therefore would not be expected to have significant absorbance in the UVA or UVB regions.

Development of Robust Analytical Protocols

The development of reliable analytical methods is essential for the quantification of this compound, especially in complex mixtures. This requires rigorous method validation and effective sample preparation techniques.

Method Validation for Accuracy, Precision, and Detection Limits

A robust analytical protocol for this compound, likely employing a chromatographic technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), must be thoroughly validated.

Accuracy is determined by measuring the agreement between a measured value and the true value. This is often assessed through recovery studies, where known amounts of this compound are spiked into a blank matrix. The percentage of the spiked amount that is recovered by the analytical method indicates its accuracy. For example, in a method for quantifying serum malonate, recovery experiments were validated by spiking known amounts (9.6 to 28.8 pmol) into serum, resulting in a mean recovery of 96.0%. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The variation in results within a short period by the same operator with the same equipment.

Reproducibility (Inter-day precision): The variation in results between different days, analysts, or laboratories.

Detection Limits are critical for trace analysis.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often calculated based on the signal-to-noise ratio (typically S/N = 3).

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is often defined as the concentration corresponding to a signal-to-noise ratio of 10.

Table 2: Key Parameters for Analytical Method Validation

ParameterObjectiveCommon Acceptance Criteria
Accuracy To assess the closeness of the measured value to the true value.Recovery of 80-120% for spiked samples.
Precision To evaluate the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
LOD To determine the lowest detectable concentration.Signal-to-Noise Ratio ≥ 3.
LOQ To determine the lowest quantifiable concentration.Signal-to-Noise Ratio ≥ 10.

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is paramount to remove interfering components from complex matrices (e.g., environmental samples, consumer products, biological fluids) and to concentrate the target analyte, this compound, before analysis. chromatographyonline.com The choice of technique depends on the matrix and the analyte's physicochemical properties.

For a lipophilic ester like this compound in a complex matrix such as edible oil or soil, common sample preparation methods would include:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two immiscible liquids. For extracting a nonpolar ester, a solvent system like hexane/acetonitrile could be employed to partition the analyte away from more polar matrix components. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique for sample cleanup and concentration. nih.gov A sample is passed through a cartridge containing a solid adsorbent. For this compound, a reversed-phase sorbent (like C18) would be suitable. The nonpolar analyte would be retained on the sorbent while polar interferences are washed away. The analyte is then eluted with a small volume of a nonpolar organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with a solvent (e.g., acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (d-SPE) step is used for cleanup, where a small amount of sorbent is added to the extract to remove specific interferences. nih.gov This approach is efficient and minimizes solvent usage.

The goal of these techniques is to produce a clean, concentrated sample extract that is compatible with the chosen analytical instrument, thereby enhancing sensitivity and selectivity. chromatographyonline.com

Computational and Theoretical Investigations of Di 2 Ethylhexyl Malonate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. hust.edu.vn For molecules like Di-(2-ethylhexyl) malonate, DFT is employed to determine its three-dimensional geometry and to calculate various molecular properties. While specific DFT studies on this compound are not extensively documented in public literature, the methodology has been widely applied to structurally similar compounds, such as other esters and phthalates. nih.govmdpi.com

These studies typically involve optimizing the molecular geometry using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govmdpi.com The calculations yield crucial electronic parameters that dictate the molecule's behavior. For instance, analysis of related phthalate (B1215562) esters using DFT has been successful in computing properties like dipole moment, polarizability, and ionization energy. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key outputs, with their energies and spatial distributions providing insight into the molecule's electronic activity. mdpi.comijcce.ac.ir

DFT calculations are instrumental in predicting the reactivity of this compound. The energies and distributions of the HOMO and LUMO frontier orbitals can identify the likely sites for nucleophilic and electrophilic attack. mdpi.comijcce.ac.ir Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting areas prone to electrostatic interactions. mdpi.com

From the fundamental electronic properties, several reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. ijcce.ac.ir

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction. ijcce.ac.ir

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters help in building a comprehensive reactivity profile for the molecule.

Moreover, quantum chemical calculations can be used to model reaction mechanisms, such as the malonic ester synthesis used to produce this compound. wikipedia.org By mapping the potential energy surface of the reaction, it is possible to identify the structures and energies of transition states. This information is critical for understanding reaction kinetics and optimizing synthesis conditions. The mechanism involves the deprotonation of the α-carbon by a base, followed by nucleophilic substitution on an alkyl halide. wikipedia.orgyoutube.com Computational modeling can elucidate the energy barriers associated with each step of this process.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time.

MD simulations are well-suited for studying the non-covalent interactions between this compound and its environment. Using a force field—a set of parameters that defines the potential energy of the system—simulations can model how the molecule interacts with solvents, polymers, or biological macromolecules. mdpi.com For example, studies on the similar compound Di-(2-ethylhexyl) phthalate (DEHP) have used MD to investigate its interactions and aggregation within lipid membranes. mdpi.com Such simulations can reveal detailed information about the preferred orientation and binding energy of the molecule within a matrix. Computational docking, a related technique, has also been used to study the interaction of DEHP with biological receptors, identifying key hydrogen bonding and pi-pi interactions. nih.gov This approach could similarly be applied to this compound to understand its interactions with other substances.

MD simulations can track the transitions between these different conformational states over time. By analyzing the simulation trajectory, researchers can determine the relative populations of various conformers and the energy barriers for converting between them. This provides a dynamic picture of the molecule's flexibility and how its shape adapts to its surroundings, which is crucial for understanding its physical properties like viscosity and its function in various applications.

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic properties, which are invaluable for interpreting experimental data. Quantum chemical calculations, particularly DFT, are frequently used to calculate the vibrational frequencies of molecules. dtic.milresearchgate.net

These calculated frequencies correspond to the energy of molecular vibrations, such as the stretching and bending of chemical bonds. The results can be used to generate a theoretical infrared (IR) or Raman spectrum. By comparing the theoretical spectrum to an experimental one, specific absorption bands can be assigned to particular vibrational modes. For example, in a study of 2-ethylhexyl acrylate, DFT was used to calculate the vibrational frequencies for different conformers, which helped in the assignment of the experimental IR spectrum. researchgate.net This allows for a detailed understanding of the molecule's structure and bonding. For this compound, this technique would be crucial for assigning the characteristic C=O and C-O stretching frequencies of the ester groups and the various C-H bending and stretching modes of the alkyl chains.

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
C-H (alkyl) Symmetric & Asymmetric Stretching 2850 - 3000
C=O (ester) Symmetric & Asymmetric Stretching 1730 - 1760
CH₂ / CH₃ Bending (Scissoring/Rocking) 1350 - 1470
C-O (ester) Stretching 1000 - 1300

Computational Design of Novel this compound Derivatives

The computational design of novel derivatives of this compound (DEHM) is a specialized area of research that employs theoretical and computational chemistry methods to predict the properties and activities of new molecular structures based on the DEHM scaffold. This approach allows for the in silico screening of a vast number of potential derivatives, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. While specific studies exclusively detailing the computational design of novel DEHM derivatives are not widely available in public literature, the principles of computational chemistry provide a framework for how such investigations would be conducted.

The design process typically begins with the identification of a target property or activity to be optimized. This could range from enhancing biodegradability to improving performance as a plasticizer or lubricant, or even exploring potential biological activities. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations are central to this process.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. In the context of DEHM, a QSAR study would involve compiling a dataset of known malonate derivatives with measured data for a property of interest. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, volume).

A hypothetical QSAR study for designing DEHM derivatives with improved biodegradability might involve the following steps:

Data Collection: Assembling a set of malonate esters with experimentally determined biodegradability data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with biodegradability.

Virtual Screening: Using the developed model to predict the biodegradability of a large virtual library of novel DEHM derivatives.

Molecular Docking

If the goal is to design DEHM derivatives with a specific biological activity, molecular docking is a powerful tool. This technique predicts the preferred orientation of a ligand (the DEHM derivative) when bound to a specific protein target. The binding affinity is then calculated, providing an estimate of the ligand's potency.

For instance, if researchers were to explore the potential of DEHM derivatives as enzyme inhibitors, the process would be:

Target Identification: Selecting a biologically relevant enzyme.

Binding Site Analysis: Characterizing the active site of the enzyme.

Docking Simulation: Docking a library of virtual DEHM derivatives into the enzyme's active site.

Scoring and Ranking: Ranking the derivatives based on their predicted binding affinities and interactions with key amino acid residues.

Density Functional Theory (DFT)

DFT calculations are used to investigate the electronic structure of molecules. These quantum mechanical calculations can provide valuable insights into a molecule's geometry, stability, and reactivity. For DEHM derivatives, DFT could be used to calculate properties such as:

Optimized Geometry: Predicting the most stable 3D conformation of the molecule.

Electronic Properties: Determining the distribution of electrons, which influences reactivity and intermolecular interactions. This includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons.

Spectroscopic Properties: Predicting properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization of newly synthesized compounds.

Hypothetical Research Findings

In a hypothetical study aimed at designing DEHM derivatives with enhanced thermal stability, computational methods could be used to explore the effects of various structural modifications. Researchers might investigate introducing different functional groups or altering the length and branching of the alkyl chains.

The findings could be summarized in a data table similar to the one below, which compares the predicted properties of hypothetical derivatives to the parent DEHM molecule.

Table 1: Predicted Properties of Hypothetical this compound Derivatives
CompoundModificationPredicted Decomposition Temperature (°C)Predicted Viscosity (cP)Predicted HOMO-LUMO Gap (eV)
DEHM (Parent)None250155.2
Derivative AIntroduction of an ether linkage in the ethylhexyl chain265185.1
Derivative BReplacement of ethylhexyl with cyclohexylhexyl groups280255.4
Derivative CFluorination of the terminal methyl groups275165.5

In this hypothetical example, the computational results suggest that replacing the ethylhexyl groups with cyclohexylhexyl groups (Derivative B) could lead to a significant increase in thermal stability. Such predictions would then guide the synthetic efforts to create and experimentally validate these novel derivatives.

Environmental Transformation and Abiotic Fate of Di 2 Ethylhexyl Malonate

Photochemical Degradation Pathways

Photochemical degradation, involving the absorption of light and subsequent chemical reactions, is a significant process for the transformation of organic compounds in the environment.

The reaction of organic molecules with OH radicals can proceed via two main pathways: H-abstraction and OH-addition cityu.edu.hk. For esters like Di-(2-ethylhexyl) malonate, H-abstraction from the alkyl chains is a likely mechanism. The rate of this reaction is a critical parameter in atmospheric models to predict the compound's atmospheric lifetime. For instance, the rate coefficients for the reaction of OH radicals with various epoxy compounds have been determined to be in the range of (1.50–5.93) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ copernicus.org. Such data is essential for modeling the atmospheric persistence of organic pollutants.

The atmospheric half-life of a compound with respect to reaction with OH radicals can be calculated if the rate constant is known. For example, the atmospheric half-life of coniferyl alcohol with OH radicals is estimated to be 8.3 × 10⁻² hours cityu.edu.hk. Without a specific rate constant for this compound, its atmospheric lifetime remains an estimation based on similar structures.

Table 1: Atmospheric Reaction Rate Coefficients of Selected Organic Compounds with OH Radicals

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Atmospheric Half-life
Cyclohexene oxide (5.93 ± 1.13) × 10⁻¹² copernicus.org Not specified
1,2-epoxyhexane (5.77 ± 0.83) × 10⁻¹² copernicus.org Not specified
1,2-epoxybutane (1.98 ± 0.29) × 10⁻¹² copernicus.org Not specified

Note: Data for this compound is not available; the table provides examples for other organic compounds to illustrate the range of reactivity.

Direct photolysis involves the degradation of a molecule upon direct absorption of solar radiation. The efficiency of this process is determined by the compound's absorption spectrum and its quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.

For compounds like Di-(2-ethylhexyl) phthalate (B1215562) (DEHP), photolysis in aqueous solutions can be influenced by the presence of natural water photoreactive constituents such as nitrate, ferric ions, and fulvic acids researchgate.net. These substances can generate reactive species like hydroxyl radicals upon irradiation, leading to indirect photolysis researchgate.net. For example, the presence of nitrate or ferric ions has been shown to facilitate the photodegradation of DEHP through the generation of OH radicals researchgate.net. Fulvic acids can also promote photolysis via energy transfer researchgate.net.

The quantum yields for the photolysis of substances like nitrate and hydrogen peroxide are crucial for modeling these indirect degradation pathways in aquatic environments researchgate.net. While specific quantum yield data for this compound is not documented in the provided search results, the principles of direct and indirect photolysis would apply to its environmental fate.

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For esters like this compound, hydrolysis of the ester bonds is a key degradation pathway in aquatic environments. The rate of hydrolysis is highly dependent on pH and temperature.

In the case of the similar compound DEHP, hydrolysis is a significant degradation step, leading to the formation of mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol nih.gov. This process is often the initial step in the biodegradation of the compound nih.govresearchgate.net. While specific kinetic data for the abiotic hydrolysis of this compound is not available, it is expected to undergo a similar two-step hydrolysis, first to mono-(2-ethylhexyl) malonate and then to malonic acid and 2-ethylhexanol. The rate of this process would influence its persistence in water bodies.

Studies on the degradation of DEHP have shown that factors such as pH and temperature can influence the degradation process, which can involve hydrolysis researchgate.net.

Sorption and Transport Phenomena in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its sorption to soil and sediment and its potential for volatilization and atmospheric transport.

Sorption to soil and sediment particles can significantly affect the fate and transport of organic compounds in the environment. This process can reduce their bioavailability and mobility. For hydrophobic compounds like this compound, sorption is expected to be a significant process.

Studies on DEHP have shown that it is frequently detected in sediments, which act as a major sink for this compound in aquatic systems researchgate.netresearchgate.net. The distribution of DEHP in sediments can be influenced by factors such as grain size and organic matter content researchgate.net. For instance, in one study, the aerobic degradation half-lives of DEHP in mangrove sediment ranged from 5.0 to 8.3 days nih.gov. Sediment fractions with smaller particle sizes have been shown to have higher biodegradation rates for phthalate esters nih.gov.

The adsorption of DEHP onto materials like biochar has been studied, indicating that hydrophobic interactions play a key role wur.nl. It is plausible that this compound would exhibit similar sorption behavior, with a tendency to associate with the organic fraction of soil and sediment.

Table 2: Aerobic Degradation Half-lives of Phthalate Esters in Mangrove Sediment

Compound Half-life (days)
Dibutyl phthalate (DBP) 1.6 - 2.9 nih.gov

Note: This table provides data for phthalate esters to illustrate the persistence of similar compounds in sediment.

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while its tendency to volatilize from soil is influenced by its vapor pressure and soil sorption characteristics.

While specific data on the volatilization of this compound is not available, the properties of similar high-molecular-weight esters suggest that it would have a low vapor pressure and a low Henry's Law constant, indicating a limited tendency to volatilize. However, even compounds with low volatility can undergo long-range atmospheric transport if they are associated with atmospheric particles. The presence of phthalates in remote locations suggests that atmospheric transport is a relevant process for this class of compounds. Modeling the atmospheric transport of this compound would require data on its physical-chemical properties, such as vapor pressure and partitioning coefficients.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Di-(2-ethylhexyl) malonate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of malonic acid with 2-ethylhexanol using acid catalysts (e.g., sulfuric acid) under reflux. Optimization involves controlling stoichiometry, temperature (typically 100–120°C), and catalyst concentration to maximize yield. Alternative methods include palladium-catalyzed allylation, where malonate esters react with allylic acetates in the presence of Pd(0) catalysts and ligands like PPh₃ . Solvent choice (e.g., DMF) and base selection (e.g., LHMDS) significantly influence reaction efficiency .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include solubility (lipophilic due to branched alkyl chains), boiling point (determined via distillation), and stability (assessed through thermal gravimetric analysis). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms ester group connectivity, while mass spectrometry (MS) validates molecular weight and fragmentation patterns . Gas chromatography (GC) with flame ionization detection quantifies purity, especially when synthesizing derivatives .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection separates impurities, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹). Differential scanning calorimetry (DSC) evaluates thermal transitions, and X-ray crystallography resolves crystal structures for derivatives .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in catalytic transformations?

  • Methodological Answer : The electron-withdrawing ester groups enhance α-hydrogen acidity, facilitating enolate formation. Steric hindrance from 2-ethylhexyl groups may reduce nucleophilicity, requiring bulky bases (e.g., LDA) or polar aprotic solvents (e.g., THF) to stabilize intermediates. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) can quantify steric/electronic contributions to reaction rates .

Q. What strategies are effective for resolving contradictions in environmental fate data for malonate esters?

  • Methodological Answer : When direct data on this compound is limited, use analog data (e.g., dimethyl or diethyl malonates) under the EPA’s read-across framework . Combine experimental hydrolysis studies (pH-dependent degradation) with predictive models (EPI Suite) to estimate half-lives. Validate findings using high-resolution mass spectrometry (HRMS) to track degradation metabolites in simulated environmental matrices .

Q. How can this compound be applied in solvent extraction of rare earth elements?

  • Methodological Answer : As a lipophilic ligand, it complexes with metal ions (e.g., La³⁺) in non-polar solvents (e.g., o-xylene). Optimize extraction efficiency by varying pH (2–4), ligand-to-metal ratio, and ionic strength. Spectrophotometric titration or inductively coupled plasma (ICP-MS) quantifies metal partitioning, while FTIR confirms coordination through shifts in carbonyl peaks .

Q. What experimental designs are suitable for studying catalytic degradation pathways of malonate esters?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-malonate) to trace degradation products via LC-MS/MS. Accelerated aging studies under UV/ozone exposure identify primary degradation mechanisms (e.g., ester hydrolysis or radical oxidation). Pair with quantum mechanical calculations to predict reaction intermediates and validate with scavenger experiments .

Q. How can researchers address inconsistencies in reported catalytic activity for malonate-based reactions?

  • Methodological Answer : Systematically vary parameters such as catalyst loading, solvent polarity, and substrate scope to identify outliers. Use statistical tools (e.g., Design of Experiments) to isolate confounding variables. Cross-validate results with alternative characterization methods (e.g., in situ IR for real-time reaction monitoring) .

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